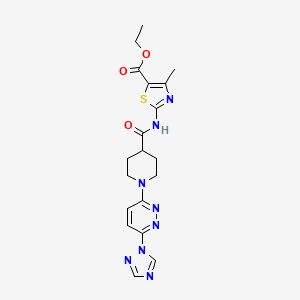

ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-methyl-2-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8O3S/c1-3-30-18(29)16-12(2)22-19(31-16)23-17(28)13-6-8-26(9-7-13)14-4-5-15(25-24-14)27-11-20-10-21-27/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPXIANKYRKJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several interesting structural motifs:

- Thiazole Ring : Known for its diverse biological activities.

- Triazole Moiety : Often associated with antifungal and anticancer properties.

- Piperidine and Pyridazine Substituents : Contribute to its pharmacological profile.

The molecular formula is with a molar mass of approximately 446.50 g/mol.

Anticancer Activity

Research indicates that compounds containing the triazole and thiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiazole showed potent cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 9.6 ± 0.7 |

| Compound B | L1210 (leukemia) | 41 ± 3 |

| This compound | TBD |

The presence of the triazole ring has been shown to enhance the cytotoxic effects compared to similar compounds lacking this structure .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. For example, research on thiazole-linked compounds revealed broad-spectrum antibacterial activity against various pathogens. The compound's ability to disrupt bacterial cell wall synthesis is a critical mechanism of action observed in similar structures .

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in DNA replication or protein synthesis.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Mechanisms : Similar compounds have been shown to interfere with bacterial metabolism and cell wall integrity.

Study on Anticancer Efficacy

In a recent study published in PMC, the anticancer effects of thiazole derivatives were evaluated across multiple cancer cell lines. The results indicated that compounds with a triazole substitution exhibited lower IC50 values, suggesting enhanced potency compared to their non-triazole counterparts .

Antimicrobial Testing

Another research effort focused on synthesizing thiazole-pyrrole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate has been studied for its pharmacological properties:

- Antimicrobial Activity : The presence of triazole and thiazole rings suggests potential antimicrobial properties. Research indicates that similar compounds exhibit activity against various pathogens, making this compound a candidate for further exploration in antibiotic development .

- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanisms may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells .

Agrochemical Applications

The compound's biological activity extends to agricultural applications:

- Fungicides : Given the antifungal properties associated with triazoles, this compound could serve as a lead molecule in developing new fungicides to combat crop diseases .

- Pesticides : Its potential to disrupt specific biochemical pathways in pests could be explored for use in pest management strategies.

Material Science

The unique chemical properties of this compound may also find applications in material science:

- Polymer Chemistry : The compound could be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability or specific functional properties.

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of compounds related to this compound:

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires multi-step reaction planning with precise control of parameters:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution steps involving the pyridazine-triazole moiety. Maintain temperatures between 60–80°C for amide bond formation .

- Catalysts : Employ coupling agents like HATU or EDC/HOBt for carboxamide bond formation to reduce side products .

- Purification : Silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) effectively isolates the target compound from by-products .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A combination of analytical methods is critical:

- NMR Spectroscopy : - and -NMR confirm proton environments and carbon backbone, especially for distinguishing thiazole (δ 7.2–7.5 ppm) and triazole (δ 8.1–8.3 ppm) signals .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~480–500 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations .

Q. How should researchers evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Stability assays must simulate physiological environments:

- pH Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Use TGA and DSC to determine decomposition temperatures (expected >200°C for thiazole-triazole systems) and identify hygroscopicity risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?

- Methodological Answer : SAR studies involve systematic modifications and bioassays:

- Functional Group Variation : Synthesize analogs with substitutions on the triazole (e.g., methyl vs. ethyl) or thiazole (e.g., carboxylate vs. amide) .

- Biological Testing : Compare IC values in target assays (e.g., kinase inhibition or antimicrobial activity). For example:

| Analog Structure | Modified Group | Bioactivity (IC, μM) |

|---|---|---|

| Triazole-methyl | CH | 0.45 ± 0.02 |

| Triazole-ethyl | CH | 1.20 ± 0.15 |

| Data from analogs in . |

- Statistical Analysis : Use multivariate regression to correlate structural features with activity trends .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer : Combine docking and dynamics simulations:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Prioritize triazole-thiazole regions as interaction hotspots .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes .

- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔG) and validate against experimental data .

Q. How can researchers address contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from experimental variables:

- Assay Conditions : Re-test the compound under standardized protocols (e.g., ATP concentration in kinase assays) .

- Purity Verification : Re-analyze batches via HPLC (>98% purity) to rule out impurities affecting activity .

- Structural Confirmation : Re-examine NMR and crystallography data to ensure no batch-to-batch structural deviations .

Key Takeaways for Researchers

- Prioritize multi-step synthetic optimization with rigorous purification.

- Use integrated analytical workflows (NMR, MS, X-ray) for structural validation.

- Design systematic SAR studies to resolve bioactivity discrepancies.

- Leverage computational tools for target interaction hypotheses before wet-lab testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.